molecular formula C11H20O B13833003 1-tert-Butoxy-3-Methylcyclohexene CAS No. 40648-24-6

1-tert-Butoxy-3-Methylcyclohexene

Cat. No.: B13833003
CAS No.: 40648-24-6
M. Wt: 168.28 g/mol
InChI Key: LNFFARVHBDBDOX-UHFFFAOYSA-N
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Description

1-tert-Butoxy-3-Methylcyclohexene is a chemical compound for research use only (RUO), offered to support advancements in organic chemistry and synthetic methodology. This molecule features a cyclohexene ring substituted with a methyl group and a tert-butoxy ether group. The tert-butoxy group is a common protecting group for alcohols and can also influence the course of reactions through steric effects . In research settings, this structure may serve as a valuable intermediate or building block in multi-step synthetic sequences, particularly in the construction of more complex molecular architectures. The presence of the alkene functional group within the ring makes it a potential substrate for various reactions, including electrophilic addition or oxidation, to introduce new functional groups. Researchers might also investigate its behavior in elimination or rearrangement reactions, where the steric bulk of the tert-butoxy group could guide regioselectivity . Strictly for research purposes, this product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

40648-24-6

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3-methyl-1-[(2-methylpropan-2-yl)oxy]cyclohexene

InChI

InChI=1S/C11H20O/c1-9-6-5-7-10(8-9)12-11(2,3)4/h8-9H,5-7H2,1-4H3

InChI Key

LNFFARVHBDBDOX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(=C1)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the introduction of the tert-butoxy group onto a cyclohexene scaffold bearing a methyl substituent. The key steps often include:

  • Formation of the cyclohexene ring with appropriate substitution.
  • Introduction of the tert-butoxy group via nucleophilic substitution or etherification.
  • Purification and characterization to confirm the structure and purity.

SN2 Reaction-Based Synthesis

One reliable approach reported involves an SN2 nucleophilic substitution reaction, adapted from methods used in similar tert-butyl-substituted compounds. The procedure includes:

  • Reacting a suitable cyclohexene precursor bearing a leaving group (e.g., halide) at the 1-position with tert-butanol or its derivatives.
  • Heating the reaction mixture (e.g., at 100°C) for several hours to promote substitution.
  • Removal of solvents by rotary evaporation and purification by washing with tert-butyl methyl ether to eliminate unreacted starting materials and byproducts.

Reaction conditions and characterization:

Parameter Details
Reaction type SN2 nucleophilic substitution
Temperature 100°C
Reaction time 3 hours
Solvent Toluene (removed post-reaction)
Purification Washing with tert-butyl methyl ether
Characterization methods 1H NMR (60 MHz), 13C NMR (15 MHz), FT-IR, melting point determination

This method was successfully applied to synthesize related tert-butyl substituted compounds and can be adapted for this compound with modifications to the starting materials and reaction parameters.

Etherification via Williamson Ether Synthesis

Another common method for introducing the tert-butoxy group is the Williamson ether synthesis, which involves:

  • Deprotonation of an alcohol precursor on the cyclohexene ring to form an alkoxide intermediate.
  • Reaction of the alkoxide with tert-butyl halide or tert-butyl sulfonate esters to form the ether linkage.

This method is advantageous due to its mild conditions and high selectivity. The reaction typically uses a strong base (e.g., sodium hydride or potassium tert-butoxide) and an aprotic solvent (e.g., tetrahydrofuran).

Alternative Approaches and Considerations

While direct literature on this compound is limited, related compounds such as 1-tert-butoxycarbonyl and tert-butyl ethers on cyclic systems have been prepared using:

  • Protection of hydroxyl groups with di-tert-butyl dicarbonate (Boc protection) followed by selective deprotection and functionalization.
  • Use of acid-catalyzed etherification with tert-butanol under reflux conditions to form tert-butyl ethers on aromatic or cyclic substrates.

These methods provide insights into potential synthetic routes for this compound, especially when direct substitution is challenging.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Advantages Limitations
SN2 nucleophilic substitution Cyclohexene halide + tert-butanol, 100°C, 3h Moderate Straightforward, well-characterized Requires halide precursor, heating
Williamson ether synthesis Alkoxide intermediate + tert-butyl halide/base High Mild conditions, high selectivity Requires strong base, sensitive to moisture
Boc protection & deprotection Di-tert-butyl dicarbonate, triethylamine High Good for protecting groups Multi-step, possible impurities
Acid-catalyzed etherification Tert-butanol, sulfuric acid, reflux Moderate Simple reagents Possible side reactions, longer reaction times

Chemical Reactions Analysis

1-tert-Butoxy-3-Methylcyclohexene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like ozone, leading to the formation of various oxygenated products.

    Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond, forming saturated derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include ozone for oxidation and hydrogen gas with a catalyst for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Applications in Organic Synthesis

1-tert-Butoxy-3-methylcyclohexene is utilized in organic synthesis due to its ability to undergo various chemical reactions. Key applications include:

  • Reagent in Organic Reactions : It serves as a versatile reagent in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.
  • Synthesis of Complex Molecules : The compound can be used to synthesize more complex organic molecules through coupling reactions.

Materials Science

In materials science, this compound finds applications in the development of new materials:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
  • Coatings and Adhesives : The compound's chemical stability makes it suitable for use in protective coatings and adhesives that require resistance to environmental degradation.

Pharmaceutical Applications

The pharmaceutical industry is exploring the potential of this compound for drug development:

  • Intermediate in Drug Synthesis : It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring specific structural motifs.
  • Bioactivity Studies : Research is ongoing to evaluate its bioactive properties, which may lead to the development of new therapeutic agents.

Case Study 1: Synthesis of Anticancer Agents

Recent studies have demonstrated the use of this compound as a key intermediate in the synthesis of novel anticancer agents. Researchers reported that modifications to the compound's structure could enhance its efficacy against specific cancer cell lines. This highlights its potential role in drug discovery processes.

Case Study 2: Development of High-Performance Polymers

Another study focused on incorporating this compound into polymer formulations aimed at improving thermal and mechanical properties. The results indicated significant enhancements compared to traditional polymers, suggesting practical applications in high-performance materials.

Mechanism of Action

The mechanism of action of 1-tert-Butoxy-3-Methylcyclohexene involves its interaction with various molecular targets. The tert-butoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The cyclohexene ring provides a rigid framework that can affect the compound’s overall behavior in chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-tert-Butoxy-3-Methylcyclohexene with three analogs from the evidence, focusing on substituent effects, reactivity, and applications.

4-TERT-BUTYL-1-CYCLOHEXEN-1-YL(TRIMETHYL)SILANE

  • Structure : Cyclohexene with a tert-butyl group at position 4 and a trimethylsilane (TMS) group at position 1.
  • Key Differences :
    • The TMS group is more electron-withdrawing than tert-butoxy due to silicon’s electronegativity, altering the electron density of the cyclohexene ring.
    • The silane group increases susceptibility to hydrolysis under acidic or basic conditions, unlike the more stable tert-butoxy ether .
  • Reactivity : Silane-substituted cyclohexenes are often used in cross-coupling reactions or as protecting groups, whereas tert-butoxy derivatives are typically employed as steric shields in stereoselective syntheses .

(5-TERT-BUTYL-2-CHLORO-1-CYCLOHEXEN-1-YL)METHANOL

  • Structure : Cyclohexene with tert-butyl at position 5, chlorine at position 2, and a hydroxymethyl group at position 1.
  • Key Differences: The chlorine atom introduces electron-withdrawing effects, polarizing the double bond and enhancing electrophilic reactivity. The hydroxymethyl group increases polarity, improving solubility in polar solvents compared to the nonpolar tert-butoxy analog .
  • Applications : Chlorinated cyclohexenes are precursors for pharmaceuticals or agrochemicals, while tert-butoxy variants are more suited for catalysis or polymer chemistry due to their stability .

4-CARBOMETHOXY-3-DIMETHYLAMINO-1-TERT-BUTYLDIMETHYLSILOXY-1-CYCLOHEXENE

  • Structure: Cyclohexene with carbomethoxy and dimethylamino groups at positions 4 and 3, respectively, and a tert-butyldimethylsiloxy (TBS) group at position 1.
  • Key Differences: The TBS group, like tert-butoxy, is bulky but offers superior hydrolytic stability compared to tert-butoxy ethers under basic conditions. The carbomethoxy and dimethylamino groups enable participation in conjugate additions, unlike the simpler tert-butoxy/methyl substitution .
  • Synthetic Utility : This compound was used in a [4+2] cycloaddition to synthesize 4-hydroxymethyl-2-cyclohexen-1-one, demonstrating the role of electron-rich dienes in accelerating Diels-Alder reactions .

Research Findings and Trends

  • Steric Effects : The tert-butoxy group in this compound imposes greater steric hindrance than TMS or TBS groups, reducing reaction rates in crowded environments but enhancing selectivity in cycloadditions .
  • Electronic Tuning : Chlorine and silane substituents increase electrophilicity, making their parent compounds more reactive toward nucleophiles compared to the tert-butoxy analog .
  • Synthetic Flexibility: Compounds with polar groups (e.g., hydroxymethyl) exhibit broader solubility profiles, enabling use in aqueous-phase reactions, whereas tert-butoxy derivatives are preferred in nonpolar media .

Q & A

Q. How does this compound compare to analogous cyclohexene ethers in catalytic hydrogenation studies?

  • Experimental design :
  • Compare hydrogenation rates under identical conditions (H₂ pressure, catalyst loading).
  • Analyze product stereochemistry (cis/trans decalin derivatives) via X-ray crystallography.
  • Key finding : The tert-butyl group retards hydrogenation due to steric shielding of the double bond .

Data Contradiction Analysis Framework

When encountering conflicting data (e.g., NMR vs. computational predictions):

Replicate experiments under standardized conditions.

Cross-validate with orthogonal techniques (e.g., IR, X-ray).

Contextualize findings using literature on structurally similar compounds (e.g., tert-butyl ethers in and ).

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